molecular formula C23H20ClN3O3S B2993280 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1260630-33-8

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B2993280
CAS No.: 1260630-33-8
M. Wt: 453.94
InChI Key: TZOKYUSWNRYEPH-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted at the 3-position with a 3-chlorophenyl group and at the 1-position with an acetamide moiety linked to a 3-isopropylphenyl group. The 2,4-dioxo (diketone) structure renders it a dihydrothienopyrimidinone derivative, a scaffold associated with diverse biological activities, including kinase inhibition and CNS modulation . Its molecular formula is C₂₃H₂₁ClN₃O₃S, with a molecular weight of 454.95 g/mol (calculated). Key structural attributes include:

  • Thienopyrimidine backbone: Confers rigidity and planar aromaticity.
  • Isopropylphenyl acetamide: Introduces steric bulk and modulates solubility.

Properties

CAS No.

1260630-33-8

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.94

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O3S/c1-14(2)15-5-3-7-17(11-15)25-20(28)13-26-19-9-10-31-21(19)22(29)27(23(26)30)18-8-4-6-16(24)12-18/h3-12,14H,13H2,1-2H3,(H,25,28)

InChI Key

TZOKYUSWNRYEPH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure includes a thienopyrimidine core, which is recognized for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
  • Molecular Formula : C23H20ClN3O3S
  • Molecular Weight : 453.9 g/mol

The compound's structure is characterized by:

  • A thienopyrimidine ring system.
  • A chlorophenyl group , which may enhance its biological activity.
  • An acetamide moiety , contributing to its pharmacological properties.

Biological Activities

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Antimicrobial Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic.
Anti-inflammatory May inhibit inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related thienopyrimidine derivatives induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

  • Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for development as an antibiotic .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

  • Inhibition of Enzymatic Activity : The thienopyrimidine core can interact with specific enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Case Studies and Research Findings

Several studies have focused on the biological activity of thienopyrimidine derivatives:

  • Study on HepG-2 Cells : A derivative exhibited an IC50 value of 4.37 μM against HepG-2 liver cancer cells, indicating potent anticancer activity .
  • Molecular Docking Studies : Docking simulations have identified potential binding sites on key enzymes such as dihydrofolate reductase (DHFR), supporting the hypothesis that these compounds may inhibit critical pathways in cancer metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound’s closest analogs share the thieno[3,2-d]pyrimidine dione core but differ in substituents and side chains (Table 1).

Compound Name Core Structure R₁ (Position 3) R₂ (Acetamide Substituent) Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-Chlorophenyl 3-Isopropylphenyl High lipophilicity (isopropyl group)
2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 2-Trifluoromethylphenyl Electronegative CF₃ group enhances binding affinity
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta-thieno[2,3-d]pyrimidine 3-Phenoxy Fused cyclopentane alters ring conformation
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-6-one 2,3-Dichlorophenyl Non-fused pyrimidine; dichloro substitution increases polarity

Structural Insights :

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) may influence steric interactions in binding pockets.
Physicochemical Properties

Key data for comparison (Table 2):

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 454.95 3.8 (High lipophilicity) <0.1 (Poor aqueous solubility) Not reported
497.90 4.2 <0.05 Not reported
344.21 2.5 0.3 230
473.90 3.5 <0.1 Not reported

Analysis :

  • The target compound’s LogP ~3.8 suggests moderate-to-high lipophilicity, suitable for blood-brain barrier penetration.
  • Poor solubility across analogs (e.g., ) highlights the need for formulation optimization.

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